Isopropyl Ester Moiety Contributes to 58× Sweetness Potency Relative to Sucrose in Aminomalonyl Dipeptide Sweeteners
In aminomalonyl alanine dipeptide sweeteners, the isopropyl ester derivative exhibits a sweetness potency of 58 times that of sucrose on an equal weight basis, and approximately half the sweetness of aspartame [1]. The same patent document notes that the isopropyl ester does not possess a metallic aftertaste, a sensory liability commonly associated with saccharin [1]. D-Alanine isopropyl ester serves as the essential chiral building block for the preparation of L-aspartyl-D-alanine isopropyl ester (L-Asp-D-Ala-OiPr), a synthetic sweetener synthesized via condensation with L-aspartic acid [2].
| Evidence Dimension | Sweetness potency (relative to sucrose) |
|---|---|
| Target Compound Data | 58× sweeter than sucrose (isopropyl ester of aminomalonyl alanine) |
| Comparator Or Baseline | Aspartame: ~116× sweeter than sucrose (inferred from 2× difference); Saccharin: potency not specified but noted to have metallic aftertaste |
| Quantified Difference | Isopropyl ester is 58× sweeter than sucrose; approximately half as sweet as aspartame; lacks metallic aftertaste present in saccharin |
| Conditions | Taste panel evaluation; aminomalonyl alanine isopropyl ester compared to sucrose, aspartame, and saccharin standards |
Why This Matters
Quantified sweetness potency and favorable taste profile differentiate D-alanine isopropyl ester-containing sweeteners from alternative artificial sweetener scaffolds, directly informing procurement decisions for food chemistry and sweetener development programs.
- [1] US Patent US4564528A. Aminomalonyl Alanine Compounds and Use as Dietary Sweeteners. United States Patent and Trademark Office. View Source
- [2] 新型甜味剂天-丙二肽制备与分析 (The Preparation and Analysis of New Sweetener L-Asp-D-Ala-OiPr). Journal of China Pharmaceutical University, 1997, (2): 114-115. View Source
